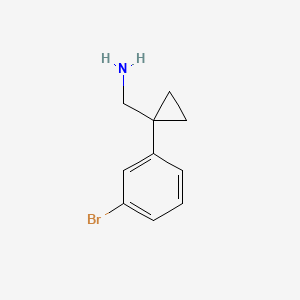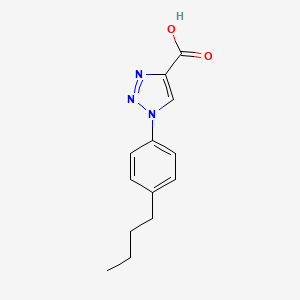
1-(4-Butylphenyl)-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-(4-Butylphenyl)-1H-1,2,3-Triazol-4-carbonsäure: wird in der organischen Synthese eingesetzt, insbesondere bei der Bildung von Purinderivaten durch Cu(I)-katalysierte Azid-Alkin-Cycloadditionsreaktionen . Diese Derivate haben erhebliche Auswirkungen auf die Entwicklung neuer Verbindungen mit potenzieller biologischer Aktivität.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein zur Herstellung von Molekülen mit potenziellen therapeutischen Wirkungen. Sie ist an der Synthese von Molekülen beteiligt, die als Zwischenprodukte für Medikamente wirken können, die auf verschiedene Krankheiten abzielen, darunter Krebs und Virusinfektionen .
Biochemie
Der in dieser Verbindung vorhandene Triazolring ist in der Biochemie von Interesse, da er möglicherweise an biochemischen Prozessen beteiligt ist. Triazole sind dafür bekannt, die Struktur der Peptidbindung nachzuahmen, und können daher in Peptide eingebaut werden, um die Proteaseaktivität zu untersuchen oder Peptidomimetika zu erzeugen .
Biologie
In der Biologie werden die Derivate der Verbindung hinsichtlich ihrer Rolle in der Krebstherapie und als Antivirale untersucht. Sie werden auch auf ihr Potenzial als Agonisten und Antagonisten von Adenosinrezeptoren untersucht, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen .
Industrielle Chemie
Diese Verbindung findet auch in der industriellen Chemie Anwendung, wo sie in Suzuki-Miyaura-Kupplungsreaktionen verwendet wird. Dies ist eine weit verbreitete Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die bei der Synthese komplexer organischer Verbindungen unerlässlich ist .
Analytische Chemie
In der analytischen Chemie können This compound und ihre Derivate mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC) analysiert werden. Diese Technik ist entscheidend für die Qualitätskontrolle von Arzneimitteln und die Identifizierung von Verunreinigungen .
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(13(17)18)14-15-16/h5-9H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDGVQSCPKWTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


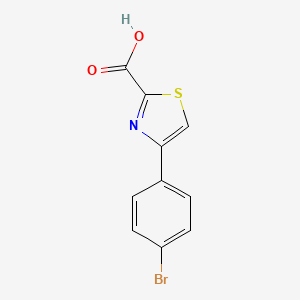
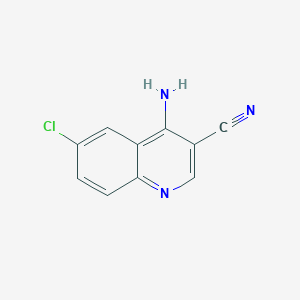
![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)
phenyl]methyl})amine](/img/structure/B1517721.png)
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
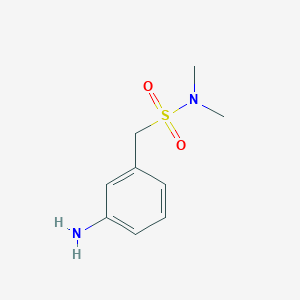

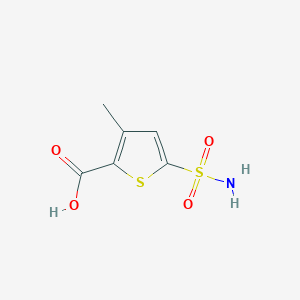
![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
